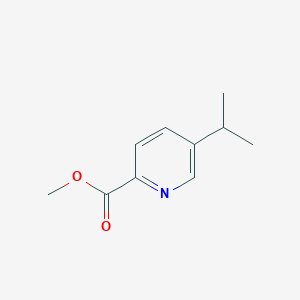
Methyl 5-isopropylpicolinate
説明
Methyl 5-isopropylpicolinate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-isopropylpicolinate is a compound derived from picolinic acid, characterized by its unique structural features that include a pyridine ring and an isopropyl group. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Isopropyl Group : A branched alkyl group that enhances lipophilicity.
This compound exhibits several biological activities through various mechanisms:
- Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems in the central nervous system (CNS), potentially influencing mood and cognitive functions.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Preliminary findings indicate that this compound could reduce inflammation, making it a candidate for further exploration in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Material : Picolinic acid or its derivatives.
- Reagents : Isopropyl alcohol and standard esterification agents such as sulfuric acid or hydrochloric acid.
- Reaction Conditions : The reaction is generally conducted under reflux conditions to facilitate ester formation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuropharmacology | Enhanced synaptic plasticity in animal models. |
| Study B | Antioxidant | Significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study C | Anti-inflammatory | Decreased pro-inflammatory cytokine production in cell cultures. |
Case Studies
-
Neuropharmacological Study :
- Objective : To evaluate the effects of this compound on cognitive function.
- Methodology : A double-blind study involving aged rats treated with varying doses of the compound.
- Results : Treated animals showed improved memory retention compared to controls, suggesting potential benefits for age-related cognitive decline.
-
Antioxidant Assessment :
- Objective : To assess the antioxidant capacity of this compound.
- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to measure free radical scavenging activity.
- Results : The compound exhibited significant scavenging activity, comparable to established antioxidants.
-
Inflammatory Response Experiment :
- Objective : To investigate the anti-inflammatory effects of this compound in vitro.
- Methodology : Human macrophages were treated with lipopolysaccharide (LPS) alongside the compound.
- Results : A marked reduction in TNF-alpha and IL-6 production was observed, indicating anti-inflammatory potential.
特性
IUPAC Name |
methyl 5-propan-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-5-9(11-6-8)10(12)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIPQXCVYDTFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















